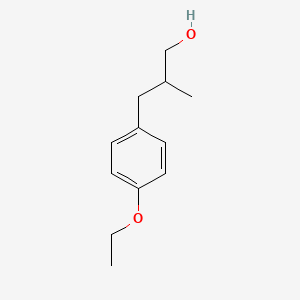

3-(4-Ethoxyphenyl)-2-methylpropan-1-ol

Description

3-(4-Ethoxyphenyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a propanol chain with a methyl substitution

Properties

IUPAC Name |

3-(4-ethoxyphenyl)-2-methylpropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-3-14-12-6-4-11(5-7-12)8-10(2)9-13/h4-7,10,13H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBDTNPYAKZRPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation and Fries Rearrangement

The foundational route begins with the acylation of phenol using isobutyryl chloride in halogenated solvents (e.g., carbon tetrachloride) at −5 to 5°C, yielding phenyl isobutyrate. Subsequent Fries rearrangement employs aluminum chloride (AlCl₃) in carbon tetrachloride at 45–60°C, forming 4-hydroxy-2-methylpropiophenone. This step is critical for establishing the methyl-branched carbon framework.

Ethylation and Bromination

Ethylation of the phenolic hydroxyl group is achieved using diethyl sulfate in aqueous sodium hydroxide at 50–60°C, producing 4-ethoxy-2-methylpropiophenone. Bromination follows with liquid bromine in carbon tetrachloride, introducing a bromine atom at the α-position to the ketone. This intermediate, 4-(ethoxyphenyl)-α-bromo-α-methylethyl ketone, is highly reactive, necessitating strict temperature control below 30°C.

Ketal Formation and Acid Hydrolysis

The brominated ketone undergoes ketalization with monoethylene glycol and para-toluenesulfonic acid at 95–105°C, forming a stabilized ketal intermediate. Hydrolysis with methanolic sodium hydroxide followed by acidification yields 2-(4-ethoxyphenyl)-2-methylpropionic acid. Final reduction using sodium metal in aliphatic alcohols produces the target alcohol with 98% purity.

Key Data:

-

Overall Yield: 72–75% (4 steps after acylation)

-

Purity: 98% (GC analysis)

-

Hazardous Reagents: Liquid bromine, carbon tetrachloride

Borohydride/Metal Salt Reduction Method

Ester Reduction Mechanism

This streamlined approach reduces ethyl 2-(4-ethoxyphenyl)-2-methylpropionate directly to the alcohol using potassium borohydride (KBH₄) and lithium chloride (LiCl) in ethanol. The LiCl/KBH₄ system enhances selectivity by stabilizing the borohydride intermediate, preventing over-reduction.

Solvent and Catalytic Optimization

Ethanol emerges as the optimal solvent, balancing reactivity and safety. Substituting ethanol with methanol or tetrahydrofuran (THF) reduces yields by 12–15% due to side reactions. A molar ratio of 3:1:1 for KBH₄:LiCl:HCl ensures complete conversion within 2–3 hours at 30–35°C.

Reaction Conditions:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 30–35°C | Maximizes rate |

| KBH₄:LiCl Ratio | 3:1 | Prevents byproducts |

| Solvent | Ethanol | 86.7% yield |

Workup and Purification

Post-reaction, hydrochloric acid quenches excess borohydride, and dichloromethane extraction isolates the product. Anhydrous sodium sulfate drying followed by vacuum distillation achieves 98% purity with minimal residual solvents.

Comparative Analysis of Industrial Methods

Efficiency and Scalability

The classical method’s reliance on hazardous bromine and carbon tetrachloride complicates large-scale production, though its 98% purity remains advantageous for pharmaceutical applications. In contrast, the borohydride route reduces operational risks and achieves comparable purity (98%) with an 86.7% yield, making it preferable for agrochemical manufacturing.

| Solvent | Flammability | Toxicity | Environmental Impact |

|---|---|---|---|

| Carbon tetrachloride | Low | High (hepatotoxic) | Persistent pollutant |

| Ethanol | Moderate | Low | Biodegradable |

Process Intensification Strategies

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of 3-(4-Ethoxyphenyl)-2-methylpropanal or 3-(4-Ethoxyphenyl)-2-methylpropanone.

Reduction: Formation of 3-(4-Ethoxyphenyl)-2-methylpropane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Intermediate in Organic Synthesis

3-(4-Ethoxyphenyl)-2-methylpropan-1-ol serves as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly important in the production of pharmaceuticals and agrochemicals. The compound can undergo various chemical transformations such as oxidation to yield ketones and aldehydes or reduction to form secondary alcohols and alkanes.

| Reaction Type | Products |

|---|---|

| Oxidation | Ketones, Aldehydes |

| Reduction | Secondary Alcohols, Alkanes |

Interaction with Biological Macromolecules

In biochemical research, this compound is utilized to study the interactions of phenyl derivatives with biological macromolecules. Its structural features allow it to engage in π-π interactions with aromatic residues in proteins and form hydrogen bonds through its hydroxyl group, influencing the activity of target proteins.

Drug Development

3-(4-Ethoxyphenyl)-2-methylpropan-1-ol is significant in drug development as a precursor for synthesizing potential drug candidates. It has been investigated for its efficacy against specific enzymes or receptors, making it a valuable component in the pharmaceutical industry .

Analgesic Research

Recent studies have highlighted its potential role in developing analgesics. For instance, related compounds have shown promising results in clinical trials for pain management .

Pesticide Intermediate

The compound is also recognized as a synthetic raw material for insecticides. Specifically, it is used in the production of high-efficiency pyrethroid insecticides like etofenprox. These compounds exhibit a broad insecticidal spectrum and are effective against various pests while ensuring crop safety .

Development of New Materials

In material science, 3-(4-Ethoxyphenyl)-2-methylpropan-1-ol contributes to developing new materials with specific properties. Its unique chemical structure allows for applications in creating polymers and coatings that require particular mechanical or chemical characteristics.

Environmental Considerations

Research indicates that the synthesis processes involving this compound are designed to be environmentally friendly, emphasizing lower risks and costs while maintaining high-quality outputs suitable for industrial production .

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

3-(4-Methoxyphenyl)-2-methylpropan-1-ol: Similar structure with a methoxy group instead of an ethoxy group.

3-(4-Hydroxyphenyl)-2-methylpropan-1-ol: Contains a hydroxyl group instead of an ethoxy group.

3-(4-Chlorophenyl)-2-methylpropan-1-ol: Contains a chlorine atom instead of an ethoxy group.

Uniqueness

3-(4-Ethoxyphenyl)-2-methylpropan-1-ol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability.

Biological Activity

3-(4-Ethoxyphenyl)-2-methylpropan-1-ol, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound 3-(4-Ethoxyphenyl)-2-methylpropan-1-ol features a 4-ethoxyphenyl group attached to a 2-methylpropan-1-ol backbone. Its molecular formula is , with a molecular weight of approximately 194.27 g/mol. This structure allows for various interactions with biological targets, which may lead to therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of 3-(4-Ethoxyphenyl)-2-methylpropan-1-ol exhibit moderate antibacterial properties. In particular, studies have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these activities suggest that the compound may serve as a lead in developing new antimicrobial agents.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 62.5 |

| Staphylococcus aureus | 78.12 |

Antioxidant Properties

In addition to its antibacterial activity, the compound has demonstrated significant antioxidant properties. This activity is crucial in combating oxidative stress-related conditions, making it a candidate for further investigation in therapeutic applications targeting diseases associated with oxidative damage .

The biological activity of 3-(4-Ethoxyphenyl)-2-methylpropan-1-ol is believed to stem from its ability to interact with specific molecular targets within cells. The compound may modulate enzyme activities or bind to receptors, triggering downstream signaling pathways that result in its observed biological effects .

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of this compound:

- Antimicrobial Efficacy : In vitro studies highlighted the effectiveness of 3-(4-Ethoxyphenyl)-2-methylpropan-1-ol against antibiotic-resistant strains of Staphylococcus aureus, suggesting its utility in treating resistant infections .

- Antioxidant Activity : The compound was evaluated for its ability to scavenge free radicals, indicating a protective effect against cellular damage caused by oxidative stress .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, which are critical for therapeutic efficacy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-(4-Ethoxyphenyl)-2-methylpropan-1-ol, it is useful to compare it with structurally similar compounds:

Q & A

Q. What are the recommended synthetic routes for 3-(4-Ethoxyphenyl)-2-methylpropan-1-ol, and how can reaction conditions be optimized?

Methodological Answer: A viable synthetic route involves a multi-step approach:

Grignard Addition : React 4-ethoxybenzaldehyde with methylmagnesium bromide to form 3-(4-ethoxyphenyl)-2-methylpropan-1-one.

Reduction : Use a selective reducing agent (e.g., NaBH₄ or DiBAl-H) to reduce the ketone to the alcohol. For example, DiBAl-H in CH₂Cl₂ at −78°C yields 92% conversion (as demonstrated in analogous reductions ).

Optimization Tips :

- Monitor reaction progress via TLC or in-situ IR.

- Adjust stoichiometry (e.g., 2.5 equiv. DiBAl-H) to minimize side products.

- Purify via column chromatography (silica gel, hexane/EtOAc gradient).

Q. Which spectroscopic techniques are most effective for verifying the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂) and methyl branching (δ 0.9–1.1 ppm for CH(CH₃)).

- ¹³C NMR : Confirm the quaternary carbon (C-2) at δ 35–40 ppm and the hydroxyl-bearing carbon (C-1) at δ 60–65 ppm .

- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₂H₁₈O₂⁺ requires m/z 194.1307).

- X-ray Crystallography (if crystalline): Resolve stereochemistry using SHELX software for refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions may arise from assay variability or impurities. Mitigation strategies include:

- Dose-Response Studies : Establish IC₅₀/EC₅₀ curves across multiple concentrations (e.g., 0.1–100 µM) to confirm activity thresholds.

- Orthogonal Assays : Validate antimicrobial claims using both broth microdilution (CLSI guidelines) and agar diffusion methods .

- Purity Verification : Use HPLC (C18 column, MeOH/H₂O mobile phase) to ensure ≥95% purity; residual solvents or byproducts (e.g., ketone intermediates) may skew results .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., estrogen receptors). Parameterize the ethoxyphenyl group as a hydrophobic moiety and the hydroxyl for hydrogen bonding .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Analyze RMSD and ligand-protein interaction fingerprints.

- QSAR Modeling : Corate substituent effects (e.g., ethoxy vs. methoxy) on activity using datasets from analogs like 3-(4-chlorophenyl)propan-1-ol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.